

2-Methylpent-2-enal as a Volatile Organic Compound (VOC): A Technical Guide

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Compound of Interest		
Compound Name:	2-Methylpent-2-enal	
Cat. No.:	B7821959	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpent-2-enal is a volatile organic compound (VOC) of interest due to its presence in the environment, its role as a flavoring and fragrance agent, and its potential biological activities as an α,β -unsaturated aldehyde. This technical guide provides an in-depth overview of the chemical and physical properties, natural and anthropogenic sources, atmospheric fate, and toxicological effects of **2-Methylpent-2-enal**. Detailed experimental protocols for its analysis and for studying its atmospheric reactions are presented, along with a discussion of its likely biological signaling pathways based on its chemical class. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using diagrams in the DOT language.

Introduction

2-Methylpent-2-enal (CAS No. 623-36-9) is an organic compound belonging to the class of enals, which are α,β -unsaturated aldehydes.[1] Its chemical structure, characterized by a carbon-carbon double bond conjugated with an aldehyde functional group, makes it a reactive molecule with significant implications for atmospheric chemistry and biological systems.[1] This compound is a naturally occurring VOC found in a variety of plants and foods, contributing to their characteristic aromas.[1][2] It is also synthesized for use in the flavor and fragrance industry.[3] As a VOC, **2-Methylpent-2-enal** is released into the atmosphere from both biogenic and anthropogenic sources, where it participates in photochemical reactions that can contribute



to the formation of secondary pollutants like ozone and secondary organic aerosols (SOAs).[4] Furthermore, as an α,β -unsaturated aldehyde, it possesses the potential to interact with biological macromolecules, eliciting cellular responses and toxicological effects.[5][6] This guide aims to provide a comprehensive technical resource on **2-Methylpent-2-enal** for researchers in environmental science, food chemistry, toxicology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methylpent-2-enal** is presented in Table 1. This data is essential for understanding its environmental distribution, designing analytical methods, and assessing its toxicological profile.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₀ O	[2][7]
Molecular Weight	98.14 g/mol	[2][7]
CAS Number	623-36-9	[8]
Appearance	Colorless to pale yellow clear liquid	[3]
Odor	Green, pungent, fruity	[7]
Boiling Point	136-138 °C at 760 mmHg	[9]
Density	0.86 g/mL at 25 °C	
Vapor Pressure	10.22 hPa at 20 °C; 13.84 hPa at 25 °C	[7]
Water Solubility	4710 mg/L at 25 °C (estimated)	[9]
logP (Octanol/Water Partition Coefficient)	1.4 - 1.74	[2][7]
Flash Point	31.67 °C (89.00 °F)	[3]
Refractive Index	1.445 - 1.452 at 20 °C	[3]



Sources of 2-Methylpent-2-enal

2-Methylpent-2-enal is introduced into the environment from both natural and man-made sources.

Biogenic and Natural Sources

2-Methylpent-2-enal is a biogenic volatile organic compound (BVOC) emitted by various plants. It has been identified in a range of foods and plants, contributing to their flavor and aroma profiles.[1][2] Notable natural sources include:

- Plants: Safflowers (Carthamus tinctorius), prickly pears (Opuntia species), and Zea mays.[1]
 [10]
- Foods: It has been detected in black tea, red onion, coffee, and garden onions (Allium cepa).
 [1][2]

The emission of such compounds from plants can be influenced by environmental stressors such as temperature and dryness.

Anthropogenic and Industrial Sources

The primary anthropogenic sources of **2-Methylpent-2-enal** are related to its industrial production and use:

- Flavor and Fragrance Industry: It is used as a flavoring agent in foods and as a fragrance ingredient in various consumer products.[3]
- Chemical Synthesis: It serves as an intermediate in the synthesis of other chemicals.
- Industrial Emissions: While specific quantitative data on industrial emissions of 2-Methylpent-2-enal are limited, its use in manufacturing suggests the potential for release into the atmosphere from production facilities and through the use of products containing it.

Atmospheric Chemistry and Environmental Fate

As a VOC, **2-Methylpent-2-enal** is subject to various transformation processes in the atmosphere, primarily through reactions with atmospheric oxidants. These reactions determine



its atmospheric lifetime and its contribution to the formation of secondary air pollutants.

Atmospheric Reactions

The primary atmospheric degradation pathways for **2-Methylpent-2-enal** are reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate radicals (•NO₃).

- Reaction with Hydroxyl Radicals (•OH): This is a major daytime degradation pathway for
 most VOCs. While a specific rate constant for 2-Methylpent-2-enal is not readily available,
 for the structurally similar 2-methylpentanal, the rate coefficient for its reaction with •OH has
 been reported, and this reaction is a significant atmospheric sink.[6]
- Reaction with Ozone (O₃): The reaction of 2-Methylpent-2-enal with ozone is a significant degradation pathway, particularly in areas with high ozone concentrations. The rate coefficient for this reaction has been experimentally determined.[4]
- Reaction with Nitrate Radicals (•NO₃): During the nighttime, in the absence of sunlight, reactions with the nitrate radical can be a significant loss process for unsaturated VOCs. While a specific rate constant for 2-Methylpent-2-enal is not available, data for structurally similar alkenes, such as (E)-3-methylpent-2-ene, suggest that this reaction is likely to be rapid. [11][12]

A summary of the atmospheric reaction rate constants is provided in Table 2.

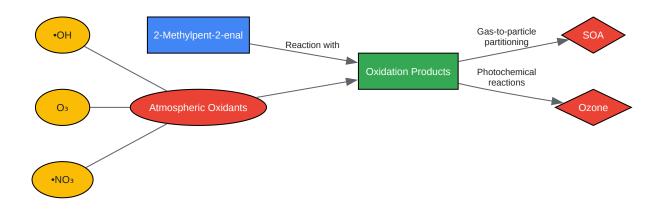
Reaction	Rate Constant (cm³ molecule ⁻¹ s ⁻¹)	Temperature (K)	Reference(s)
2-Methyl-2-pentenal + O ₃	$(1.58 \pm 0.20) \times 10^{-18}$	298	[4]
(E)-3-methylpent-2- ene + NO₃	$(8.9 \pm 1.5) \times 10^{-12}$	Room Temperature	[12]

Note: The rate constant for the reaction with NO₃ is for a structurally similar compound and serves as an estimate.

Formation of Secondary Organic Aerosols (SOA)



The atmospheric oxidation of **2-Methylpent-2-enal** can lead to the formation of less volatile products that can partition into the aerosol phase, contributing to the formation of Secondary Organic Aerosols (SOAs). The ozonolysis of **2-Methylpent-2-enal** has been shown to produce products such as propanal and methylglyoxal, which can further react to form SOA.[1][4] However, quantitative SOA yields for **2-Methylpent-2-enal** have not been extensively reported.



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Atmospheric transformation of **2-Methylpent-2-enal**.

Toxicology and Health Effects

The toxicity of **2-Methylpent-2-enal** is of interest due to human exposure through food, consumer products, and the environment. As an α,β -unsaturated aldehyde, its reactivity towards biological nucleophiles is a key determinant of its toxicological profile.

Acute Toxicity

Acute toxicity data for **2-Methylpent-2-enal** are summarized in Table 3. It is classified as toxic if inhaled and causes serious eye damage.[8]



Exposure Route	Species	Value	Reference(s)
Oral (LD50)	Rat	4290 mg/kg	[3]
Dermal (LD50)	Rabbit	4500 μL/kg	[3]
Inhalation (LC50)	Rat	2000 ppm (4 hours)	[3]

Other Health Effects

- Skin and Eye Irritation: It is reported to cause serious eye damage and may cause skin sensitization.[8]
- Genotoxicity: Some α,β-unsaturated aldehydes have been shown to form DNA adducts, indicating a potential for genotoxicity.[13]
- Systemic Effects: High concentrations of α,β-unsaturated aldehydes can deplete intracellular glutathione (GSH), leading to oxidative stress.[13]

Mechanism of Toxicity: The Role of α,β -Unsaturated Aldehydes

The toxicity of α , β -unsaturated aldehydes like **2-Methylpent-2-enal** is largely attributed to their electrophilic nature. They can react with nucleophilic groups in biological molecules, such as the sulfhydryl groups of cysteine residues in proteins and glutathione, via Michael addition.[5] [6] This can lead to enzyme inactivation, depletion of cellular antioxidants, and disruption of cellular signaling pathways.

Biological Signaling Pathways

While specific signaling pathways directly activated by **2-Methylpent-2-enal** have not been extensively studied, its chemical class as an α,β -unsaturated aldehyde suggests a likely interaction with the Keap1-Nrf2 signaling pathway. This pathway is a primary regulator of the cellular antioxidant response.

The Keap1-Nrf2 Pathway

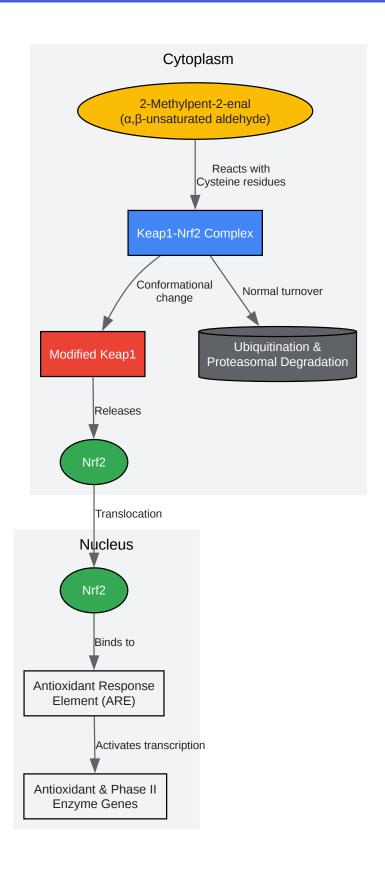


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Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. Electrophilic compounds, such as α,β -unsaturated aldehydes, can react with cysteine residues on Keap1. This modification of Keap1 leads to the release of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and phase II detoxification enzyme genes, upregulating their expression. This cellular response helps to mitigate the oxidative stress induced by the reactive aldehyde.





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Activation of the Nrf2-Keap1 pathway by α,β -unsaturated aldehydes.



Experimental Protocols

This section provides detailed methodologies for the analysis of **2-Methylpent-2-enal** and for studying its atmospheric reactions.

Analysis of 2-Methylpent-2-enal in Food Matrices by Headspace GC-MS

This protocol describes a general method for the qualitative and quantitative analysis of **2-Methylpent-2-enal** in a food matrix using static headspace gas chromatography-mass spectrometry (HS-GC-MS).

7.1.1. Sample Preparation

- Homogenize the solid or liquid food sample.
- Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.
- For solid samples, add a small, measured volume of deionized water to facilitate the release of volatiles.
- If an internal standard is used for quantification, add a known amount of the internal standard solution to the vial.
- Immediately seal the vial with a PTFE-lined silicone septum and an aluminum crimp cap.

7.1.2. Headspace Extraction

- Place the sealed vial into the autosampler of the headspace unit.
- Incubate the vial at a constant temperature (e.g., 80 °C) for a defined period (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.
- After incubation, a heated, gas-tight syringe automatically injects a specific volume (e.g., 1 mL) of the headspace gas into the GC injector.

7.1.3. GC-MS Parameters

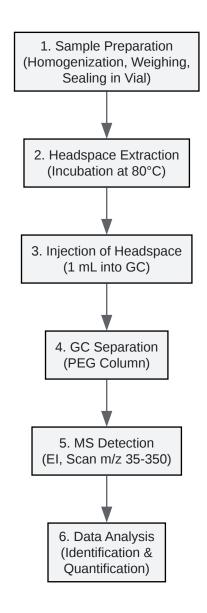


- Gas Chromatograph (GC):
 - Injector: Split/splitless injector, operated in split mode (e.g., split ratio 1:5) at a temperature of 240 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
 - Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., 30 m x 0.32 mm x 0.5 μm).
 - Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 6 minutes.
 - Ramp 1: Increase to 100 °C at 10 °C/min.
 - Ramp 2: Increase to 250 °C at 50 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.
- Mass Spectrometer (MS):
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 350.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 250 °C.

7.1.4. Data Analysis

- Identify 2-Methylpent-2-enal by comparing its retention time and mass spectrum with that of an authentic standard.
- For quantification, generate a calibration curve using standards of known concentrations.





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Workflow for Headspace GC-MS analysis.

Ozonolysis of 2-Methylpent-2-enal in an Atmospheric Simulation Chamber

This protocol is based on the study by Gaona Colmán et al. (2024) to determine the rate constant and products of the gas-phase reaction of **2-Methylpent-2-enal** with ozone.[4]

7.2.1. Experimental Setup

An atmospheric simulation chamber (e.g., 63 L) made of an inert material.



- Fourier Transform Infrared (FTIR) spectrometer for in-situ monitoring of reactants and products.
- Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for product identification.
- Ozone generator.

7.2.2. Procedure

- Introduce a known concentration of **2-Methylpent-2-enal** (e.g., 4 x 10¹⁴ molecules cm⁻³) into the simulation chamber.[4]
- Introduce an OH radical scavenger, such as cyclohexane, in excess (e.g., 1 x 10¹⁶ molecules cm⁻³) to prevent side reactions with OH radicals that can be formed during ozonolysis.[4]
- Introduce a known concentration of ozone into the chamber to initiate the reaction.
- Monitor the decay of 2-Methylpent-2-enal and the formation of products over time using the FTIR spectrometer.
- At selected time intervals, sample the chamber atmosphere using an SPME fiber (e.g., PDMS/DVB) for a fixed duration (e.g., 5 minutes).[4]
- Analyze the SPME fiber by GC-MS to identify the reaction products.

7.2.3. Data Analysis

- Determine the rate of loss of **2-Methylpent-2-enal** from the FTIR data.
- Calculate the second-order rate constant for the reaction with ozone using the known concentrations of both reactants.
- Identify the reaction products from the GC-MS data and quantify their formation yields using the FTIR data and appropriate calibration standards.

Conclusion



2-Methylpent-2-enal is a multifaceted volatile organic compound with relevance in food science, atmospheric chemistry, and toxicology. Its presence in the environment is a result of both natural and anthropogenic activities. As an α,β -unsaturated aldehyde, it is a reactive molecule that undergoes atmospheric transformations contributing to the formation of secondary pollutants and exhibits biological activity, likely through interaction with cellular signaling pathways such as the Keap1-Nrf2 system. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and professionals working with this compound, facilitating further investigation into its environmental impact and biological effects. Further research is warranted to obtain more precise data on its reaction kinetics with all major atmospheric oxidants, its specific industrial emission rates, and to fully elucidate its invivo metabolic and signaling pathways.

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